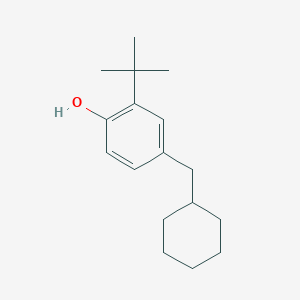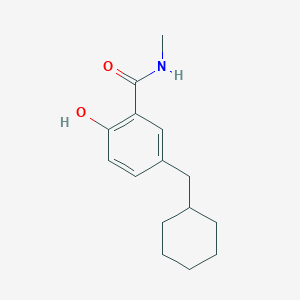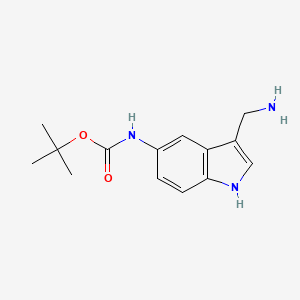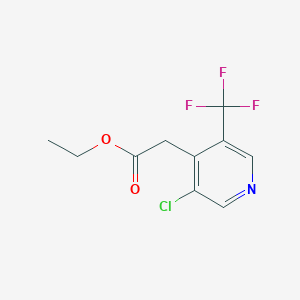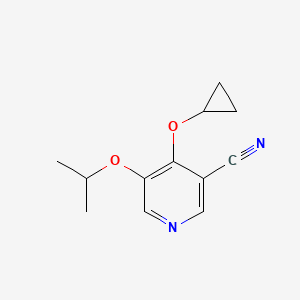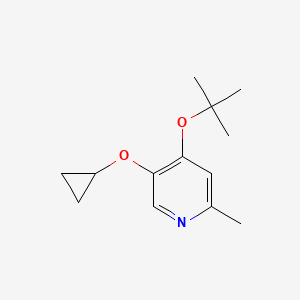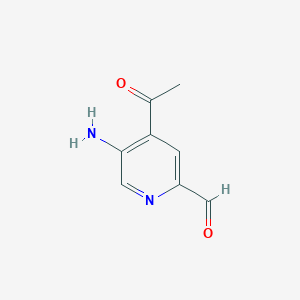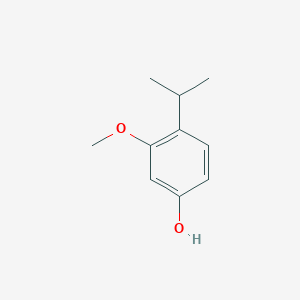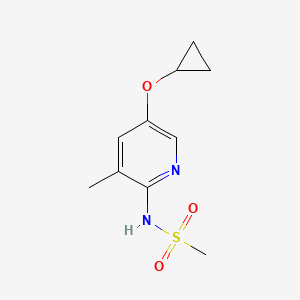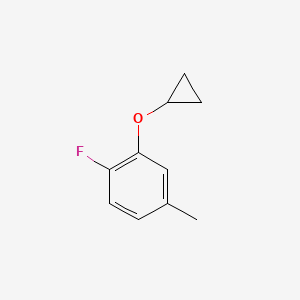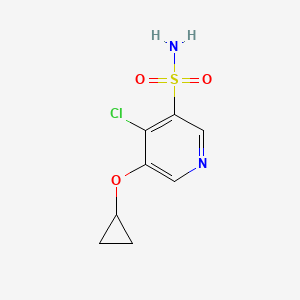
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the chloro, cyclopropoxy, and sulfonamide groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide typically involves the following steps:
Formation of Pyridine-3-sulfonyl Chloride: Pyridine-3-sulfonic acid is reacted with phosphorus pentachloride to form pyridine-3-sulfonyl chloride.
Substitution Reaction: The pyridine-3-sulfonyl chloride is then reacted with 4-chloro-5-cyclopropoxypyridine under suitable conditions to introduce the chloro and cyclopropoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for yield and efficiency. This could include continuous flow reactions and the use of catalysts to speed up the reaction and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-sulfonic acids.
Reduction: Pyridine-3-sulfinamides.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-methylpyridine-3-sulfonamide
- 4-Chloro-5-phenoxypyridine-3-sulfonamide
- 4-Chloro-5-methoxypyridine-3-sulfonamide
Uniqueness
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C8H9ClN2O3S |
|---|---|
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
4-chloro-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
Clé InChI |
RQJUHTBCXNUOPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=CC(=C2Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
